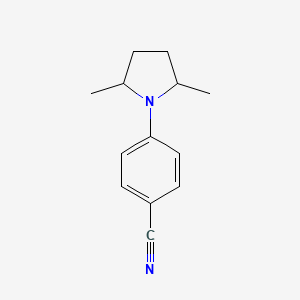![molecular formula C20H14O6 B14422033 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one CAS No. 81410-42-6](/img/structure/B14422033.png)
5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one typically involves the formation of benzodioxole rings through the reaction of catechol with disubstituted halomethanes . The reaction conditions often require the presence of a base and an aprotic solvent to facilitate the formation of the methylenedioxy functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar methylenedioxy functional group.
5-(1,3-Benzodioxol-5-yl)pentanoic acid: Another compound with a benzodioxole ring, used in different applications.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: A related compound with additional conjugated double bonds.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one is unique due to its complex structure, which includes multiple benzodioxole rings and a fused benzofuro ring system. This complexity gives it distinct chemical and biological properties compared to simpler compounds.
Properties
CAS No. |
81410-42-6 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H14O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,12H,3,7-9H2 |
InChI Key |
FARHQKNGMYOEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


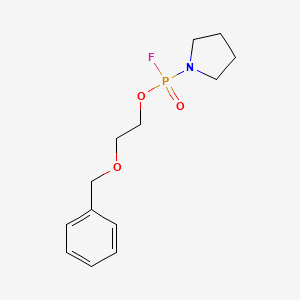
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
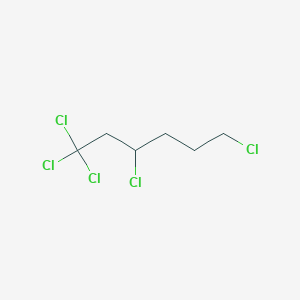
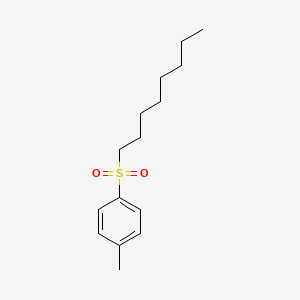
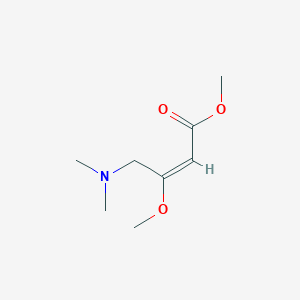

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)

